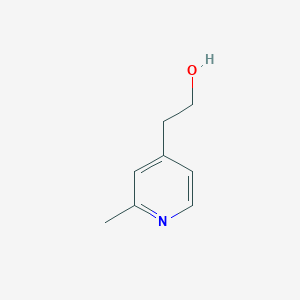
(3-methylisoquinolin-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methylisoquinolin-1-yl)methanamine: is a heterocyclic aromatic amine derived from isoquinoline Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-methylisoquinolin-1-yl)methanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions to form the isoquinoline ring . Another method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method, although traditional, is still widely used due to its efficiency in isolating isoquinoline compounds.
化学反応の分析
Types of Reactions: (3-methylisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Nucleophilic substitution reactions can occur at the C4 position due to the activation of this site towards nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: N-oxides
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Various substituted isoquinoline derivatives
科学的研究の応用
(3-methylisoquinolin-1-yl)methanamine has several applications in scientific research:
作用機序
The mechanism of action of (3-methylisoquinolin-1-yl)methanamine involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .
類似化合物との比較
Isoquinoline: A structural isomer of quinoline, used as a precursor for many alkaloids.
Quinoline: Another heterocyclic aromatic compound with a similar structure but different reactivity and applications.
Tetrahydroisoquinoline: A reduced form of isoquinoline with significant biological activities.
Uniqueness: (3-methylisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and the amine group at the 1-position make it a versatile intermediate for further functionalization and application in various fields .
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
(3-methylisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)11(7-12)13-8/h2-6H,7,12H2,1H3 |
InChIキー |
AKXYQZHDMMUZDM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[1-(2-Methylpropyl)-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B8753975.png)




![8-Chloro-1-isopropyl-3,4-dihydro-1H-pyrimido[1,6-A]pyrimidin-6(2H)-one](/img/structure/B8754002.png)

![7-nitro-2,3-dihydro-1H-imidazo[1,2-b]pyrazole](/img/structure/B8754017.png)
